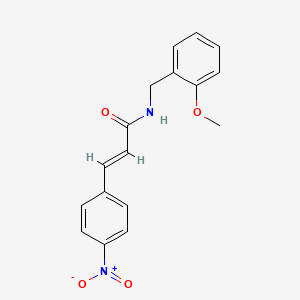
N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play a crucial role in several cellular processes, including cell migration, cell division, and cell adhesion. EHT 1864 has been shown to have a significant impact on cancer cell migration and invasion and has been suggested as a potential therapeutic target for cancer treatment.
作用机制
EHT 1864 inhibits the activity of Rho family GTPases by binding to their guanine nucleotide exchange factors (GEFs), which are responsible for activating the GTPases. EHT 1864 binds to the GEFs in a competitive manner, preventing them from activating the GTPases. This results in the inhibition of downstream signaling pathways that are regulated by Rho GTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
EHT 1864 has been shown to have a significant impact on cancer cell migration and invasion. It has been suggested as a potential therapeutic target for cancer treatment. EHT 1864 has also been shown to have an effect on cytoskeletal dynamics and the formation of focal adhesions. It has been suggested that EHT 1864 may have a role in the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
EHT 1864 has several advantages for lab experiments. It is a potent inhibitor of Rho family GTPases, making it an excellent tool for studying their role in cellular processes. It is also a small molecule inhibitor, making it easy to use in cell culture experiments. However, there are some limitations to using EHT 1864 in lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. Additionally, the synthesis of EHT 1864 is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for the use of EHT 1864 in scientific research. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. Another area of interest is the use of EHT 1864 in animal models to study its effects on cancer cell migration and invasion in vivo. Additionally, the role of Rho GTPases in other cellular processes, such as cell division and differentiation, is an area that requires further investigation.
合成方法
EHT 1864 can be synthesized using a multi-step process. The first step involves the reaction of 2-aminothiophenol with 2-bromo-5-ethyl-1-methylbenzene in the presence of a palladium catalyst to form 2-(2-ethyl-6-methylphenyl)thiophen-3-ol. The second step involves the reaction of the resulting compound with chlorosulfonic acid to form the sulfonyl chloride derivative, which is then reacted with ammonia to form EHT 1864. The synthesis of EHT 1864 is a complex process that requires expertise in organic chemistry.
科学研究应用
EHT 1864 has been extensively used in scientific research to study the role of Rho family GTPases in cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are involved in cell migration, invasion, and adhesion. EHT 1864 has been used to study the role of Rho GTPases in cancer cell migration and invasion, the regulation of cytoskeletal dynamics, and the formation of focal adhesions. It has also been used to study the effects of Rho GTPase inhibition on cell proliferation and apoptosis.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-3-11-7-4-6-10(2)13(11)14-18(15,16)12-8-5-9-17-12/h4-9,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBZJCRZFXVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethyl-6-methylphenyl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)



![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)

![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)